Perfluoroundecanesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

PFUnDA as a Polymerization Initiator

One key area of research explores PFUnDA's potential as a polymerization initiator. Its strong acidity allows it to initiate cationic polymerization, a process where a positively charged molecule (cation) triggers the formation of long polymer chains. Studies have shown PFUnDA to be effective in initiating the synthesis of polysulfones and polyethersulfones in both organic and inorganic solvents [2]. This research suggests PFUnDA could be a valuable tool for creating new types of polymers with specific properties.

[2] FP180486 | 749786-16-1 | Perfluoroundecanesulfonic acid - Biosynth

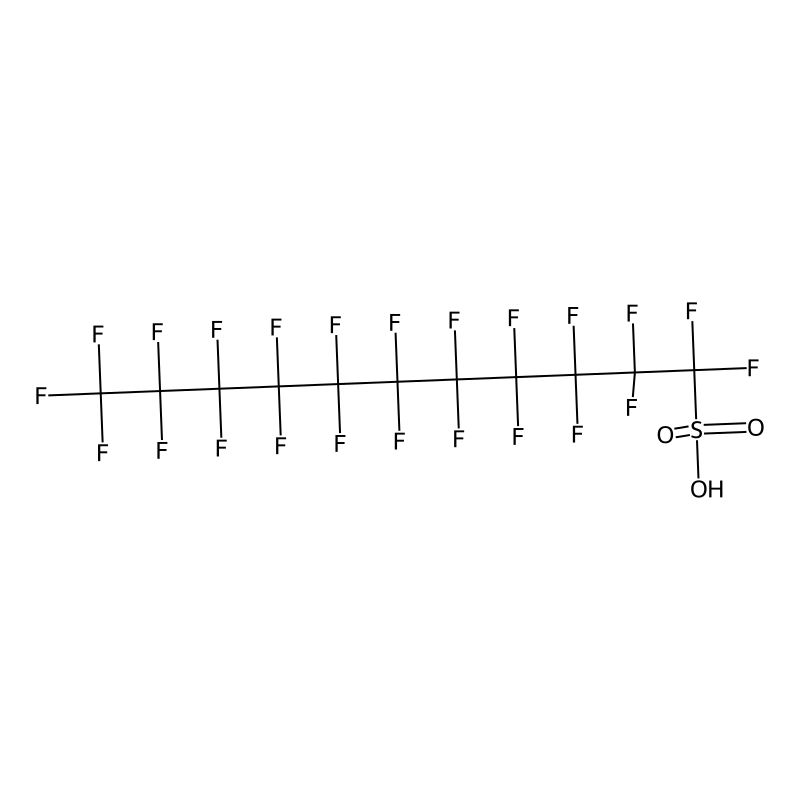

Perfluoroundecanesulfonic acid is a member of the perfluoroalkyl sulfonic acid family, characterized by a long carbon chain fully fluorinated and terminated with a sulfonic acid group. Its chemical formula is , and it has a molecular weight of approximately 600.14 g/mol . This compound is not naturally occurring and is primarily found in individuals exposed to it or its derivatives, marking it as an anthropogenic environmental contaminant. Perfluoroundecanesulfonic acid is part of the human exposome, which encompasses all exposures throughout an individual's life and their health implications .

Perfluoroundecanesulfonic acid exhibits stability due to the strong carbon-fluorine bonds that characterize perfluoroalkyl substances. It does not readily undergo hydrolysis or degradation under typical environmental conditions, contributing to its persistence in the environment . The sulfonic acid group allows for potential reactions typical of acids, such as neutralization with bases to form salts. For example, reacting with sodium hydroxide yields sodium perfluoroundecanesulfonate:

Research indicates that perfluoroundecanesulfonic acid can accumulate in biological systems, leading to potential toxicological effects. Studies have shown associations between exposure to perfluoroalkyl substances and various health issues, including developmental toxicity and endocrine disruption . The compound's ability to cross biological membranes, including placental barriers, raises concerns about fetal exposure during pregnancy .

The synthesis of perfluoroundecanesulfonic acid typically involves electrochemical fluorination processes. This method entails the electrolysis of precursors in a hydrogen fluoride medium, resulting in the introduction of fluorine atoms into the organic structure. The process can yield various chain lengths of perfluoroalkyl sulfonic acids, with the longer chains being more stable and persistent .

Perfluoroundecanesulfonic acid has applications primarily in industrial and commercial products due to its surfactant properties. It is used in:

- Water-repellent coatings: Often applied to textiles and paper products.

- Firefighting foams: Particularly aqueous film-forming foams that require effective surface tension reduction.

- Stain repellents: Incorporated into consumer goods for enhanced durability against stains .

Studies examining the interactions of perfluoroundecanesulfonic acid with biological systems have highlighted its potential for bioaccumulation and persistence. Research has indicated that exposure can lead to alterations in liver function and developmental outcomes in animal models . Additionally, interactions with other environmental contaminants have been documented, suggesting complex pathways for toxicity and accumulation.

Perfluoroundecanesulfonic acid shares similarities with other perfluoroalkyl substances, particularly in terms of structure and environmental persistence. Below is a comparison with notable similar compounds:

| Compound Name | Chemical Formula | Molecular Weight | Key Characteristics |

|---|---|---|---|

| Perfluorooctanesulfonic acid | C8HF17O3S | 500.13 g/mol | Widely studied; known for environmental persistence. |

| Perfluorononanesulfonic acid | C9HF19O3S | 550.13 g/mol | Similar properties; used in industrial applications. |

| Perfluorodecanesulfonic acid | C10HF21O3S | 600.14 g/mol | Directly related; exhibits similar toxicological effects. |

Uniqueness

Perfluoroundecanesulfonic acid is unique due to its specific chain length and the resulting physical properties that enhance its effectiveness as a surfactant while also contributing to its environmental persistence. Its longer carbon chain compared to other compounds like perfluorooctanesulfonic acid leads to different interactions within biological systems and varying degrees of toxicity.